molecular formula C24H29N5O2 B4563602 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4563602
M. Wt: 419.5 g/mol
InChI Key: IXVYULCMEWNRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a quinoline backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have activity in modulating biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the quinoline backbone under specific reaction conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: The replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized quinoline derivative, while reduction could produce a more saturated version of the compound.

Mechanism of Action

The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinolinecarboxamides, pyrazole derivatives, and pyridine-containing molecules. Examples include:

  • 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
  • 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Uniqueness

The uniqueness of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-13-7-8-25-19(9-13)27-23(31)20-15(3)26-17-10-24(4,5)11-18(30)22(17)21(20)16-12-29(6)28-14(16)2/h7-9,12,21,26H,10-11H2,1-6H3,(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYULCMEWNRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN(N=C4C)C)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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